2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO2S2 and a molecular weight of 260.75 g/mol. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethyl-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and used in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-1-benzothiophene-3-sulfonic acid
- 2,7-Dimethyl-1-benzothiophene-3-sulfonamide
- 2,7-Dimethyl-1-benzothiophene-3-sulfonate esters
Uniqueness
2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to undergo a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of various derivatives.
Properties
IUPAC Name |
2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBWPGNKBVFCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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